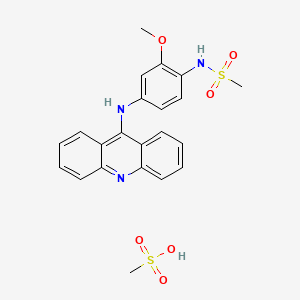

o-AMSA monomethanesulfonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

57164-86-0 |

|---|---|

Molecular Formula |

C22H23N3O6S2 |

Molecular Weight |

489.6 g/mol |

IUPAC Name |

N-[4-(acridin-9-ylamino)-2-methoxyphenyl]methanesulfonamide;methanesulfonic acid |

InChI |

InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(11-12-19(20)24-28(2,25)26)22-21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4) |

InChI Key |

XTGHQDVFUMUYSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)NS(=O)(=O)C.CS(=O)(=O)O |

Related CAS |

51264-17-6 (Parent) |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of O Amsa Monomethanesulfonate

DNA Intercalation Profile and Dynamics of o-AMSA Monomethanesulfonate

This compound, a derivative of the anticancer agent amsacrine (B1665488) (m-AMSA), is known to interact with DNA primarily through intercalation, a process where the planar acridine (B1665455) ring of the molecule inserts itself between the base pairs of the DNA double helix. patsnap.comfrontiersin.org This mode of binding is a critical first step in its mechanism of action. Interestingly, despite being a stronger intercalator than its meta-isomer, m-AMSA, o-AMSA exhibits significantly lower biological activity. nih.govnih.gov This suggests that while DNA intercalation is necessary, it is not the sole determinant of its ultimate cellular impact. researchgate.net

The binding of o-AMSA to DNA is a thermodynamically distinct process compared to its more active counterpart. The interaction of o-AMSA with DNA is primarily an entropy-driven process, whereas the binding of m-AMSA is enthalpy-driven. nih.gov This fundamental difference in the thermodynamics of binding, influenced by the position of the methoxy (B1213986) group on the anilino ring, likely plays a significant role in their differing biological efficacies. nih.gov

Specificity of DNA Binding Sites and Sequence Preferences

While the broader class of amsacrine compounds demonstrates a preference for binding to A-T rich sequences in DNA, the specific sequence preferences of this compound are less clearly defined in the available literature. drugbank.com However, studies on related 9-anilinoacridines suggest that the substitution pattern on the acridine ring can influence base sequence selectivity. nih.gov It is plausible that o-AMSA, like its parent compound, favors intercalation at sites rich in adenine (B156593) and thymine. The interaction is not limited to simple intercalation; there is evidence for a mixed binding mode that includes interaction with the minor groove of the DNA. plos.org The geometry and hydration pattern of the minor groove appear to be critical factors influencing this binding. plos.org

Conformational Changes Induced in DNA upon Intercalation by this compound

The insertion of the o-AMSA molecule between DNA base pairs induces significant conformational changes in the DNA structure. This intercalation can lead to a distortion of the DNA double helix, potentially causing bending or kinking at the binding site. plos.org Such structural alterations can change the major-to-minor groove ratio in the vicinity of the intercalation site. plos.org These conformational fluctuations are not merely passive consequences of binding; they are believed to be crucial for the subsequent interactions with other cellular components, most notably topoisomerase II enzymes. plos.org By altering the DNA topology, o-AMSA can influence the recognition and binding of proteins that are essential for DNA metabolism.

Interaction of this compound with DNA Topoisomerase II Enzymes

The primary molecular target responsible for the cytotoxic effects of amsacrine and its derivatives is DNA topoisomerase II. patsnap.comdrugbank.com These essential enzymes are responsible for managing the topological state of DNA by creating transient double-strand breaks, allowing for the passage of another DNA strand, and then resealing the break. patsnap.comresearchgate.net

Topoisomerase II Poisoning Mechanism and Cleavable Complex Stabilization

This compound, like its isomer m-AMSA, acts as a topoisomerase II poison. nih.gov This means that instead of simply inhibiting the enzyme's catalytic activity, it stabilizes a key intermediate in the topoisomerase II reaction cycle known as the "cleavable complex." patsnap.complos.org In this complex, the topoisomerase II enzyme is covalently attached to the 5' ends of the cleaved DNA. nih.govcaymanchem.com By stabilizing this complex, o-AMSA prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. patsnap.comcancercareontario.ca

However, a striking difference emerges when comparing the efficacy of the two isomers. While m-AMSA dramatically stimulates the formation of this covalent enzyme-DNA complex, o-AMSA exhibits a markedly smaller effect. nih.govnih.gov This disparity in the ability to stabilize the cleavable complex is a key factor underlying the reduced biological activity of o-AMSA. nih.govnih.gov The interaction is thought to involve the drug molecule being "sandwiched" between the DNA binding site and the topoisomerase II enzyme, with the drug directing the enzyme's binding on the DNA duplex. plos.org The headgroup of the amsacrine molecule, rather than the intercalating acridine moiety alone, appears to be crucial for this poisoning activity. researchgate.netnih.gov

Differential Effects on Topoisomerase IIα versus Topoisomerase IIβ Isoforms

Human cells possess two isoforms of topoisomerase II: alpha (IIα) and beta (IIβ). While some topoisomerase II inhibitors exhibit selectivity for one isoform over the other, studies on amsacrine (m-AMSA) have shown that it displays similar activity against both topoisomerase IIα and topoisomerase IIβ in vitro. nih.govsci-hub.box However, there is some evidence to suggest that the beta isoform might be the more critical target for the cytotoxic actions of the drug. nih.gov

Molecular Impact on DNA Replication and Transcription Processes

The stabilization of topoisomerase II-DNA cleavable complexes by this compound has profound downstream consequences for essential cellular processes that rely on the integrity and proper topology of DNA, namely replication and transcription. nih.gov The accumulation of double-strand breaks poses a significant physical barrier to the progression of DNA and RNA polymerases along the DNA template. patsnap.complos.org

The presence of these stabilized complexes effectively hampers DNA replication, a process that is particularly sensitive to such obstructions. drugbank.complos.org This inhibition of DNA synthesis is a cornerstone of the cytotoxic mechanism of topoisomerase II poisons. nih.gov Consequently, cells are most sensitive to these agents during the S phase of the cell cycle when DNA replication is actively occurring. drugbank.comcancercareontario.ca

Inhibition of DNA Synthesis and Polymerase Activity

This compound interferes with the synthesis of DNA, a fundamental process for cellular replication. This inhibition is, in part, a consequence of its ability to intercalate into the DNA double helix. wikipedia.orgpatsnap.com The planar acridine ring of the molecule inserts itself between base pairs of the DNA, leading to a structural distortion. wikipedia.orgpatsnap.com This alteration of the DNA's three-dimensional structure can physically obstruct the progression of DNA polymerase along the template strand, thereby halting DNA replication. wikipedia.orgnih.gov

The inhibitory effect of amsacrine and its derivatives on DNA synthesis is multifaceted. The distortion of the DNA helix interferes with the normal functioning of enzymes and structural proteins that interact with DNA. patsnap.com This disruption contributes to a cascade of events that can induce cell death. patsnap.com Research has shown that rapidly dividing cells are significantly more sensitive to the effects of amsacrine. drugbank.com

Furthermore, studies on related compounds suggest that the inhibition of DNA synthesis can also occur through direct modification of the DNA polymerase enzyme itself. For instance, methyl methanesulfonate (B1217627) (MMS), another DNA-modifying agent, has been shown to inhibit DNA polymerase-alpha activity. nih.gov This inhibition was found to be noncompetitive, suggesting a modification of the enzyme at a site other than the active site. nih.gov While this is a different compound, it highlights that inhibition of DNA synthesis can occur through both DNA template disruption and direct enzyme inhibition.

Table 1: Effects of this compound on DNA Synthesis and Polymerase Activity

| Mechanism | Description | Consequence | Supporting Evidence |

|---|---|---|---|

| DNA Intercalation | The planar acridine ring of o-AMSA inserts between DNA base pairs. | Structural distortion of the DNA double helix, altering major and minor groove proportions. | wikipedia.orgpatsnap.com |

| Inhibition of DNA Replication | The altered DNA structure physically obstructs the action of DNA polymerase. | Prevents the DNA from serving as a proper template for replication. | wikipedia.orgnih.gov |

| Enzyme Interference | Disruption of the normal function of enzymes and proteins that bind to DNA. | Leads to a cascade of events inducing cell death. | patsnap.com |

Disruption of RNA Transcription and RNA Polymerase Function

Similar to its effect on DNA synthesis, this compound also disrupts the process of RNA transcription. The intercalation of the molecule into the DNA template hinders the activity of RNA polymerase. wikipedia.org By altering the DNA's structure, o-AMSA reduces the ability of RNA polymerase and transcription factors to associate with the DNA, thereby inhibiting the synthesis of RNA. wikipedia.org

Studies on various acridine derivatives, including amsacrine, have investigated their impact on in vitro RNA synthesis. The primary mechanism identified is the inhibition of RNA polymerase binding to the DNA template. nih.gov Interestingly, for amsacrine and its related compounds, there was no direct correlation found between the inhibition of the RNA polymerase system and their biological effects. nih.gov This suggests that while transcription is affected, the primary cytotoxic mechanism of amsacrine may lie elsewhere, such as its potent activity as a topoisomerase II poison. nih.gov The presence of the aniline (B41778) ring in amsacrine appears to lessen its inhibitory effect on RNA polymerase compared to other acridine derivatives. nih.gov

Table 2: Impact of this compound on RNA Transcription

| Mechanism | Description | Consequence | Supporting Evidence |

|---|---|---|---|

| Inhibition of RNA Polymerase Binding | o-AMSA intercalation into DNA hinders the binding of RNA polymerase to the DNA template. | Reduced overall RNA synthesis. | wikipedia.orgnih.gov |

| Structural DNA Alterations | The distortion of the DNA helix reduces the association of transcription factors with DNA. | Inhibition of the initiation and elongation phases of transcription. | wikipedia.org |

| Discrepancy in Cytotoxicity | The inhibitory effect on RNA polymerase does not fully account for the compound's cytotoxicity. | Suggests other primary mechanisms of cell killing, such as topoisomerase II poisoning. | nih.gov |

Other Identified Molecular Targets Beyond DNA and Topoisomerases

While the primary mechanisms of action for amsacrine and its derivatives are centered on DNA intercalation and topoisomerase II inhibition, research suggests the existence of other molecular interactions. However, detailed studies focusing specifically on other targets for this compound are limited in the provided search results.

The structurally similar compound m-AMSA (amsacrine) is a well-established topoisomerase II poison. nih.gov In contrast, o-AMSA has been shown to have a limited ability to poison topoisomerase II, despite its intercalative properties. wikipedia.org This key difference highlights that DNA intercalation alone is not sufficient to stabilize the topoisomerase II-DNA covalent complex. wikipedia.org

The provided information does not detail other specific molecular targets for this compound beyond its interaction with DNA and the indirect effects on associated enzymes. The primary focus of the literature remains on its role as a DNA intercalator and its differential activity on topoisomerase II compared to its meta-isomer.

Cellular and Subcellular Responses to O Amsa Monomethanesulfonate

Induction of DNA Damage and Repair Pathway Activation

The primary molecular target of o-AMSA monomethanesulfonate is the nuclear enzyme topoisomerase II. By interfering with the function of this enzyme, the compound initiates a series of events that are recognized by the cell as significant DNA damage, thereby activating a complex network of repair and signaling pathways.

This compound functions as a topoisomerase II poison. researchgate.net Topoisomerase II is essential for resolving topological problems in DNA, such as supercoiling and knotting, which arise during replication and transcription. It does so by creating transient DNA double-strand breaks (DSBs), passing an intact DNA segment through the break, and then resealing the break. researchgate.netnih.gov this compound intercalates into the DNA and stabilizes the "cleavage complex," which is the intermediate state where topoisomerase II is covalently bound to the 5' ends of the DNA at the site of the break. researchgate.net This stabilization prevents the enzyme from completing its catalytic cycle and religating the DNA strands. researchgate.net The persistence of these stabilized cleavage complexes leads to the accumulation of protein-associated DNA double-strand breaks, which are highly cytotoxic lesions. nih.gov

The detection of these specific types of DNA lesions requires specialized techniques. Methodologies used to identify and quantify the DNA damage induced by topoisomerase II poisons like this compound include:

Alkaline Elution Assay: This technique measures the rate at which DNA passes through a filter under denaturing alkaline conditions. DNA containing strand breaks elutes more rapidly than intact DNA. The presence of proteins covalently linked to the DNA, a hallmark of topoisomerase II poisons, can also be detected with this method.

In Vivo Complex of Enzyme (ICE) Bioassay: This method specifically detects the covalent complexes formed between topoisomerase enzymes and DNA within cells. It involves lysing cells with a detergent that traps the covalent complexes, followed by separation of the protein-DNA complexes from free protein using cesium chloride gradient centrifugation and detection via immunoblotting. aacrjournals.org

Immunofluorescence Microscopy: The formation of DSBs triggers the rapid phosphorylation of a histone variant, H2AX, at serine 139, creating γH2AX. Antibodies specific for γH2AX can be used to visualize and quantify the sites of DSBs as distinct nuclear foci.

These methodologies have been crucial in elucidating the fundamental mechanism by which amsacrine (B1665488) and its analogs induce DNA damage.

The presence of DNA double-strand breaks is a critical danger signal for the cell, which activates the DNA Damage Response (DDR), a sophisticated signaling network orchestrated by a group of protein kinases. frontiersin.orgresearchgate.net The primary sensors of DSBs are the PI3K-like kinases (PIKKs): Ataxia-telangiectasia mutated (ATM), Ataxia-telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase (DNA-PK). frontiersin.orgnih.gov

Upon the formation of DSBs by this compound, the MRE11-RAD50-NBS1 (MRN) complex is recruited to the DNA ends, which in turn recruits and activates ATM. mdpi.com Activated ATM then phosphorylates a multitude of downstream substrates to initiate signaling cascades. researchgate.net Key downstream effectors include the checkpoint kinases Chk1 and Chk2. nih.gov ATM primarily activates Chk2, while ATR, which is activated by single-stranded DNA regions that can be generated during the processing of DSBs, activates Chk1. nih.govembopress.org

The activation of these kinases initiates a signaling cascade that has several outcomes:

Halting the Cell Cycle: The signaling cascade leads to the activation of cell cycle checkpoints, providing the cell with time to repair the DNA damage before proceeding with division. nih.gov

Recruitment of Repair Proteins: The activated kinases phosphorylate proteins that facilitate the recruitment of DNA repair machinery to the sites of damage.

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the DDR network can signal for the initiation of programmed cell death. researchgate.net

The activation of the ATM/ATR-Chk1/Chk2 pathways is a central component of the cellular response to the genotoxic stress induced by this compound.

Cell Cycle Perturbations and Checkpoint Activation

A major consequence of the activation of the DNA damage response is the transient arrest of the cell cycle. This pause is crucial for maintaining genomic integrity, as it prevents the cell from replicating or segregating damaged chromosomes.

The DNA double-strand breaks generated by this compound predominantly lead to a robust cell cycle arrest in the G2 phase, just before the cell enters mitosis (M phase). nih.gov This G2/M checkpoint prevents cells with damaged DNA from undergoing chromosome segregation, which could otherwise lead to the inheritance of chromosomal aberrations and aneuploidy in the daughter cells. nih.gov The arrest in G2 provides a critical window of opportunity for the cell to engage its DNA repair machinery to resolve the DSBs.

The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by their association with cyclin proteins. youtube.com The transition from the G2 phase to mitosis is specifically controlled by the activation of the Cyclin B1-CDK1 complex, also known as the Mitosis-Promoting Factor (MPF). nih.govmdpi.com

The G2/M checkpoint mechanism initiated by DNA damage converges on the inhibition of the Cyclin B1-CDK1 complex. The signaling cascade originating from ATM/ATR and mediated by Chk1/Chk2 kinases leads to the inactivation of this complex through several mechanisms:

Inhibition of Cdc25 Phosphatase: Activated Chk1 and Chk2 phosphorylate and inhibit the Cdc25 family of phosphatases. embopress.org Cdc25 is responsible for removing inhibitory phosphates from CDK1, thereby activating the Cyclin B1-CDK1 complex. Its inhibition ensures that CDK1 remains in an inactive state.

Activation of Wee1 Kinase: The DNA damage checkpoint can also lead to the activation of the Wee1 kinase, which adds inhibitory phosphates to CDK1, further contributing to its inactivation. nih.gov

By maintaining the Cyclin B1-CDK1 complex in an inactive, phosphorylated state, the cell effectively enforces the G2 arrest, preventing entry into mitosis until the DNA damage is resolved.

| Protein Complex/Enzyme | Function in G2/M Transition | Effect of o-AMSA-induced DNA Damage |

|---|---|---|

| Cyclin B1/CDK1 | Drives entry into mitosis | Inhibited |

| ATM/ATR Kinases | Sense DNA damage and initiate signaling | Activated |

| Chk1/Chk2 Kinases | Mediate checkpoint signaling | Activated |

| Cdc25 Phosphatase | Activates CDK1 by removing inhibitory phosphates | Inhibited |

| Wee1 Kinase | Inhibits CDK1 by adding inhibitory phosphates | Activated/Stabilized |

Molecular Mechanisms of Programmed Cell Death Induction

When the DNA damage induced by this compound is severe and irreparable, the cell activates a genetic program of self-destruction known as apoptosis. This process is essential for eliminating damaged cells and preventing the propagation of potentially harmful mutations. The induction of apoptosis by amsacrine involves the modulation of key regulatory proteins and the activation of specific enzymatic cascades. researchgate.netaacrjournals.org

The evidence points towards the engagement of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.gov Studies on amsacrine have shown that it can lead to the downregulation of the anti-apoptotic protein BCL2L1 (also known as Bcl-xL). researchgate.netnih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP).

MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. ijper.org In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of a large protein complex called the apoptosome. The apoptosome then recruits and activates an initiator caspase, caspase-9.

Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. ijper.org These effector caspases are the executioners of apoptosis, responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. The activation of caspase-3 has been observed in cells undergoing apoptosis in response to amsacrine treatment. researchgate.net

| Cellular Event | Key Molecular Players | Outcome |

|---|---|---|

| DNA Damage Sensing | ATM/ATR, Chk1/Chk2, p53 | Signal for apoptosis if damage is irreparable |

| Regulation of Bcl-2 Family | Downregulation of Bcl-xL (BCL2L1) | Shift towards pro-apoptotic state |

| Mitochondrial Disruption | Bax, Bak, Cytochrome c | Mitochondrial outer membrane permeabilization and release of cytochrome c |

| Apoptosome Formation | Apaf-1, Cytochrome c, Caspase-9 | Activation of initiator caspase-9 |

| Execution Phase | Caspase-3 | Cleavage of cellular substrates and execution of apoptosis |

Apoptotic Pathways: Intrinsic and Extrinsic Pathways

The induction of apoptosis, or programmed cell death, is a key cellular response to cytotoxic agents. Apoptosis can be initiated through two main signaling routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway. thermofisher.com The intrinsic pathway is triggered by intracellular stresses such as DNA damage, leading to changes in the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes that execute cell death. thermofisher.comnih.gov

While direct studies on the apoptotic pathways activated by this compound are specific, insights can be drawn from its mechanism of action and comparisons with its well-studied isomer, amsacrine (m-AMSA). Both o-AMSA and m-AMSA are DNA intercalators, meaning they can insert themselves between the base pairs of DNA, distorting its structure. nih.gov This action alone can cause significant DNA damage, a primary trigger for the intrinsic apoptotic pathway. thermofisher.com

The related compound m-AMSA is a known inhibitor of the enzyme topoisomerase II, which leads to an accumulation of DNA double-strand breaks and potently induces apoptosis. nih.gov Studies on m-AMSA show it activates the intrinsic pathway, characterized by mitochondrial depolarization and the downregulation of BCL2 family proteins, which are critical regulators of mitochondrial integrity. researchgate.net However, research highlights a critical distinction: o-AMSA exhibits a very limited ability to poison topoisomerase II compared to m-AMSA. nih.gov This suggests that while o-AMSA's intercalative properties cause DNA damage sufficient to trigger apoptosis, its mechanism is less dependent on topoisomerase II inhibition. The cellular stress from DNA distortion is therefore the likely initiator of the intrinsic apoptotic cascade in response to o-AMSA.

Autophagy and Other Cell Death Modalities

Autophagy is a cellular process of "self-eating," where the cell degrades and recycles its own components within lysosomes. It is a fundamental mechanism for maintaining cellular homeostasis, especially in response to stress, by clearing damaged organelles and proteins. youtube.com Autophagy can function as a pro-survival mechanism, helping cells endure stressful conditions. However, under certain circumstances, excessive or prolonged autophagy can lead to a form of programmed cell death known as autophagic cell death. mdpi.com The relationship between autophagy and apoptosis is complex, with the pathways capable of both cooperation and antagonism in determining cell fate. mdpi.com

Currently, the scientific literature does not provide specific studies detailing the role of autophagy in the cellular response to this compound. Therefore, it remains undetermined whether the compound induces autophagy as a protective response or as an alternative cell death pathway.

Genotoxicity and Mutagenicity Studies of this compound

Chromosomal Aberrations and Clastogenic Effects in Mammalian Cell Lines

This compound has been shown to be a potent clastogen, a substance that causes breaks in chromosomes, leading to the gain, loss, or rearrangement of chromosomal segments. Studies in L5178Y/TK+/- mouse lymphoma cells have confirmed its ability to induce significant chromosomal damage. nih.gov Cytogenetic analysis revealed that treatment with o-AMSA resulted in a high frequency of chromosomal aberrations. nih.gov

At a concentration of 1 µg/mL, which resulted in 10% cell survival, o-AMSA induced 179 aberrations per 100 metaphases, a substantial increase over the background level of 3-4 aberrations per 100 metaphases. nih.gov This potent clastogenic activity underscores the compound's significant impact on genomic integrity in mammalian cells. nih.gov

Table 1: Clastogenic Effects of o-AMSA in L5178Y Mouse Lymphoma Cells| Compound | Concentration for 10% Survival | Chromosomal Aberrations per 100 Metaphases | Background Aberrations per 100 Metaphases | Source |

|---|---|---|---|---|

| o-AMSA | 1 µg/mL | 179 | 3-4 | nih.gov |

Specific-Locus Mutation Analysis (e.g., Thymidine (B127349) Kinase Locus)

In addition to large-scale chromosomal damage, o-AMSA has been evaluated for its ability to induce specific-locus mutations in mammalian cells. The heterozygous thymidine kinase (TK) locus in L5178Y mouse lymphoma cells is a standard model for such analysis, as it can detect both single-gene mutations and larger chromosomal events. nih.gov

Treatment with o-AMSA was found to be highly mutagenic at the TK locus, producing approximately 1500 mutants per 106 surviving cells at a concentration that allowed for 10% survival. nih.gov A key observation from this analysis was that the majority of the induced TK mutants formed small colonies. nih.gov This phenotype is characteristic of mutants that have sustained extensive damage to the chromosome carrying the TK gene, rather than simple point mutations within the gene itself. nih.gov This finding strongly suggests that the primary mutagenic mechanism of o-AMSA is its clastogenic activity, leading to significant chromosomal mutations. nih.gov

Table 2: Mutagenicity of o-AMSA at the Thymidine Kinase (TK) Locus in L5178Y Mouse Lymphoma Cells| Compound | Concentration Range | Mutant Frequency per 106 Survivors (at 10% survival) | Predominant Mutant Colony Size | Inferred Primary Mutational Event | Source |

|---|---|---|---|---|---|

| o-AMSA | 0.1-2.5 µg/mL | ~1500 | Small | Chromosomal Mutations | nih.gov |

Preclinical Pharmacodynamics and Pharmacokinetics of O Amsa Monomethanesulfonate

In Vitro Activity against Cell Lines of Diverse Origin

The ortho-isomer of Amsacrine (B1665488) (o-AMSA) has been evaluated in various in vitro systems to characterize its cellular effects. While it is a structural isomer of the potent antineoplastic agent m-AMSA, its biological activity is markedly lower. Studies in L1210 murine leukemia cells have shown that o-AMSA is significantly less cytotoxic than m-AMSA and, unlike its meta-isomer, does not induce protein-associated DNA strand breaks, which are a key indicator of topoisomerase II inhibition. nih.gov

Despite its low cytotoxicity, o-AMSA demonstrates significant activity as a clastogen, inducing chromosomal mutations. In a study using L5178Y/TK+/- mouse lymphoma cells, which can detect both single-gene and chromosomal mutations, o-AMSA was a potent mutagen. The majority of the thymidine (B127349) kinase (TK) mutants produced were small-colony, indicating that the primary mechanism of mutation is through large-scale chromosomal damage rather than point mutations. nih.gov Cytogenetic analysis confirmed its potent clastogenic effects, with o-AMSA inducing a high frequency of chromosomal aberrations at concentrations leading to 10% cell survival. nih.gov

| Cell Line | Assay | Concentration | Observation | Reference |

| L5178Y/TK+/- Mouse Lymphoma | Mutagenesis at tk locus | 0.1-2.5 µg/mL | ~1500 mutants/10⁶ survivors at 10% survival | nih.gov |

| L5178Y/TK+/- Mouse Lymphoma | Chromosomal Aberrations | 1 µg/mL | 179 aberrations per 100 metaphases | nih.gov |

| L1210 Mouse Leukemia | Cytotoxicity / DNA Damage | Not specified | Much less cytotoxic than m-AMSA; did not produce protein-associated strand breaks | nih.gov |

The mechanism of action of o-AMSA is primarily defined by its interaction with DNA. Like its isomer m-AMSA, o-AMSA binds to DNA through intercalation, inserting its acridine (B1665455) ring between the base pairs of the DNA double helix. nih.gov Paradoxically, thermodynamic studies have revealed that o-AMSA binds to DNA with a higher affinity than the biologically active m-AMSA. nih.gov The critical difference lies in their interaction with the nuclear enzyme topoisomerase II.

While m-AMSA is a potent topoisomerase II poison—stabilizing the covalent complex between the enzyme and DNA, leading to double-strand breaks and cell death—o-AMSA is almost completely inactive in this regard. nih.govnih.gov The position of the methoxy (B1213986) group on the anilino ring is believed to cause steric constraints that prevent the effective interaction of o-AMSA with the DNA-topoisomerase II complex. nih.gov This functional difference is central to its lack of antitumor activity.

When compared to other classical DNA intercalators that also function as topoisomerase II poisons, such as Adriamycin (doxorubicin) and ellipticine, o-AMSA is an outlier. While Adriamycin and m-AMSA produce significant levels of protein-associated DNA strand breaks in L1210 cells, o-AMSA fails to do so, confirming it functions as a simple DNA intercalator without the crucial enzyme-poisoning component of activity. nih.gov

In Vivo Efficacy in Animal Models

Preclinical evaluation of potential anticancer agents routinely employs murine tumor models to assess in vivo efficacy. The L1210 leukemia model, typically grown as an ascites tumor in DBA/2 mice, is a standard for screening compounds against hematological malignancies. The Lewis lung carcinoma is a transplantable tumor model used in C57BL/6 mice to evaluate activity against solid tumors and metastasis. nactem.ac.uk

Despite the use of these models to characterize the potent activity of its isomer, m-AMSA, extensive reviews of scientific literature reveal a notable absence of studies demonstrating significant antitumor efficacy for o-AMSA monomethanesulfonate in these standard systems. Its characterization as a biologically inactive analog has largely precluded its advancement into extensive in vivo efficacy testing. nih.gov In some studies, o-AMSA has been used as a tool compound to investigate the mechanisms of active agents, for instance, in demonstrating its ability to slightly stimulate the cellular uptake of other compounds in Lewis lung cells. nactem.ac.uk

Consistent with the findings from in vitro mechanistic studies and the lack of positive signals in murine tumor models, there is no substantive evidence in published preclinical studies to indicate that this compound provides tumor growth inhibition or a survival benefit. Its primary role in research has been as a negative control or a comparative compound to elucidate the structural and functional requirements for the antitumor activity of its clinically effective isomer, m-AMSA. nih.govnih.gov The compound's ability to bind strongly to DNA without poisoning topoisomerase II underscores that DNA intercalation alone is insufficient for meaningful anticancer activity in this chemical class. nih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

The preclinical pharmacokinetic profile of this compound has not been extensively characterized. However, limited in vitro data provides some insight into its cellular transport. A study utilizing PY815 mastocytoma cells demonstrated that o-AMSA is readily taken up by intact cells. This study also investigated drug efflux and suggested that differences in drug metabolism might contribute to the differential cytotoxicity observed between o-AMSA and m-AMSA.

For context, pharmacokinetic studies of the structurally similar and active isomer, m-AMSA, have been performed in mice and rats. These studies show that m-AMSA is rapidly eliminated, with over 50% of an administered dose excreted into the bile within two hours, indicating active biliary transport. nih.gov The primary metabolic pathway for m-AMSA involves a non-enzymatic reaction with endogenous thiols like glutathione (B108866), leading to the formation of 9-thioether conjugates that are then eliminated. nih.gov It is plausible that o-AMSA could be subject to similar metabolic pathways, but without specific studies, its ADME profile remains unconfirmed.

Metabolic Pathways and Biotransformation Products in Animal Models

The biotransformation of this compound, also known as amsacrine, has been investigated in various animal models, primarily revealing that the liver is the principal site of its metabolism. who.int The metabolic fate of the compound remains consistent regardless of the administration route, be it intravenous or oral. nih.gov The primary metabolic pathway identified for amsacrine in both rats and mice is conjugation with glutathione (GSH). nih.gov

This conjugation process leads to the formation of specific biotransformation products. The major biliary metabolites have been identified as the 5'- and 6'-glutathione (GSH) conjugates of amsacrine. nih.gov Notably, in these animal models, a C9-GSH conjugate was not detected as a metabolite of amsacrine itself. nih.gov

The metabolic profile of amsacrine has been compared to its analogue, CI-921, in rats and mice. While both compounds form 5'- and 6'-GSH conjugates, CI-921 also yields a C9-GSH conjugate and a 4-hydroxymethyl derivative (as an aglycone or glucuronide), with the latter being the predominant metabolite in rat bile. nih.gov This comparison highlights the influence of structural modifications on the metabolic pathways. The differences in metabolism between amsacrine and CI-921 may be attributed to alternative metabolic pathways that could reduce the formation of reactive quinone diimine intermediates, which are linked to hepatotoxicity. nih.gov

Table 1: Major Biotransformation Products of this compound in Animal Models

| Metabolite Name | Animal Model(s) | Key Findings |

| 5'-Glutathione (GSH) conjugate | Rat, Mouse | Major biliary metabolite. nih.gov |

| 6'-Glutathione (GSH) conjugate | Rat, Mouse | Major biliary metabolite. nih.gov |

| N1'-methanesulfonyl-N4'-(9-acridinyl)-3'-methoxy-2',5'-cyclohexadiene-1',4'-diimine | Rat (liver microsomes) | Identified as an intermediate oxidation product. nih.gov |

| 3'-methoxy-4'-(9-acridinylamino-2',5'-cyclohexadien-1'-one) | Rat (liver microsomes) | Identified as an intermediate oxidation product. nih.gov |

Elimination Routes and Organ Distribution in Animal Models

The elimination of this compound (amsacrine) from the body in animal models is predominantly carried out by the liver, with biliary excretion being the primary route. who.int Following intravenous administration of radiolabeled amsacrine to mice and rats, a significant portion of the radioactivity, exceeding 50%, is excreted into the bile within the first two hours. who.int This rapid and extensive biliary excretion is highlighted by a bile-to-plasma concentration ratio of over 400:1. who.int Consequently, a substantial amount of the administered dose is found in the feces. In mice, for instance, 74% of an intravenous dose was recovered in the feces within 72 hours. who.int

While biliary excretion is the main elimination pathway, the presence of amsacrine and its metabolites has also been noted in the urine of treated animals, indicating that renal excretion also contributes, albeit to a lesser extent. nih.gov

Studies on the organ distribution of amsacrine have shown that it does not distribute evenly throughout the body but rather concentrates in specific tissues. Following administration, the highest concentrations of amsacrine are typically found in the gall-bladder, liver, and kidney. who.int This distribution pattern is consistent with the liver's central role in the metabolism and excretion of the compound. Conversely, the concentration of amsacrine in cerebrospinal fluid has been found to be very low, at less than 2% of the corresponding plasma concentration, and in some cases, it was undetectable. who.int

The tissue uptake and distribution of amsacrine have been compared to its analogue, CI-921, in rabbits. It was observed that the apparent volume of distribution of unbound CI-921 was threefold greater than that of unbound amsacrine, suggesting a more extensive tissue uptake of the analogue. nih.gov

Table 2: Organ Distribution and Elimination of this compound in Animal Models

| Parameter | Animal Model(s) | Key Findings |

| Primary Elimination Route | Rat, Mouse | Biliary excretion. who.int |

| Fecal Excretion | Mouse | 74% of an intravenous dose excreted within 72 hours. who.int |

| Biliary Excretion | Rat, Mouse | >50% of an intravenous dose excreted in bile within 2 hours. who.int |

| Bile to Plasma Ratio | Rat, Mouse | >400:1. who.int |

| Secondary Elimination Route | Rat, Mouse | Renal excretion (urine). nih.gov |

| High Concentration Tissues | General | Gall-bladder, Liver, Kidney. who.int |

| Low Concentration Tissues | General | Cerebrospinal fluid (<2% of plasma concentration). who.int |

Structure Activity Relationship Sar Studies and Analog Design for O Amsa Monomethanesulfonate

Impact of Acridine (B1665455) Ring Substitutions on DNA Binding and Topoisomerase Inhibition

The tricyclic acridine ring is a privileged scaffold in medicinal chemistry, primarily known for its ability to intercalate between the base pairs of DNA. jppres.com This intercalation is a foundational aspect of the mechanism of action for amsacrine (B1665488) and its analogs, serving to anchor the molecule at the site of topoisomerase II activity. researchgate.netresearchgate.netnih.gov The planarity of the acridine system facilitates its insertion into the DNA double helix. researchgate.net

Modifications to the acridine ring itself have been shown to modulate activity significantly.

Position of Substituents: Structure-activity analyses have revealed that substitutions at the 7- or 8-positions of the acridine ring with electron-donating groups can lead to more active compounds, potentially through enhanced interaction with DNA. rsc.org

Lipophilicity and Resistance: Substituents at the 3-position of the acridine ring have been found to decrease the lipophilicity of the compounds, which can, in turn, affect their interaction with cellular resistance mechanisms like P-glycoprotein. nih.gov

Hybrid Molecules: Novel derivatives have been created by adding different substituted moieties to the acridine nucleus. For example, the synthesis of (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives yielded compounds with strong to moderate DNA-binding affinities. researchgate.net

These findings collectively demonstrate that while the fundamental acridine structure is required for DNA intercalation, specific substitutions on the ring can fine-tune the molecule's properties, influencing its DNA binding affinity, cytotoxicity, and ability to overcome drug resistance. rsc.orgnih.gov

Role of Side Chain Modifications in Modulating Biological Activity

While the acridine ring is responsible for DNA intercalation, the anilino side chain, often termed the "headgroup," is crucial for the specific interaction with and inhibition of topoisomerase II. nih.govnih.govacs.org This part of the molecule governs the formation of the ternary cleavable complex, which consists of the drug, DNA, and the enzyme, and is ultimately responsible for the drug's cytotoxicity. researchgate.netnih.gov

The most striking example of the side chain's importance is the difference between amsacrine (m-AMSA) and its ortho-isomer, o-AMSA.

Positional Isomerism: The biological activity is profoundly affected by the position of the methoxy (B1213986) group on the anilino ring. researchgate.net The 3'-methoxy substituent in the active m-AMSA is believed to restrict the rotation of the headgroup into an orientation that is favorable for interacting with the topoisomerase II-DNA complex. researchgate.netnih.govacs.org Conversely, the 2'-methoxy group in the largely inactive o-AMSA allows for greater rotational freedom of the headgroup, which may impair the necessary interactions within the ternary complex. researchgate.netnih.gov Thermodynamic studies have further revealed differences, with m-AMSA's interaction with DNA being an enthalpy-driven process, while o-AMSA's is entropy-driven. researchgate.net

The 1'-Substituent: The substituent at the 1'-position of the anilino ring is considered a critical element for poisoning topoisomerase II. nih.govnih.gov This position directly influences the stabilization of the cleavable complex. researchgate.net Studies have shown that derivatives bearing 1'-substituents with SO2 moieties, such as 1'-NHSO2Me, are among the most potent inhibitors of the DNA religation step catalyzed by topoisomerase II. nih.gov For example, an analog with a 1'-NHSO2C6H4NH2 substituent demonstrated high potency across multiple cell lines. nih.gov

The evidence strongly suggests that the side chain dictates the specificity and potency of topoisomerase II inhibition, while the acridine ring acts primarily to increase the local concentration of the drug at its target site through DNA intercalation. nih.govacs.org

| Compound | Key Side Chain Feature | Reported Biological Activity/Finding | Reference |

|---|---|---|---|

| m-AMSA (Amsacrine) | 3'-OCH₃ on anilino ring | Active topoisomerase II poison; cytotoxicity is linked to the formation of a cleavable complex. | researchgate.netnih.govnih.gov |

| o-AMSA | 2'-OCH₃ on anilino ring | Biologically inactive isomer; increased rotational freedom of the headgroup may impair interaction with the enzyme complex. | researchgate.netnih.govnih.gov |

| 1'-NHSO₂Me Analog | 1'-NHSO₂Me substituent | Potent inhibitor of topoisomerase II-mediated DNA religation. | nih.gov |

| Compound 12489 | 1'-NHSO₂C₆H₄NH₂ substituent | Very potent in sensitive and resistant leukemia cell lines. | nih.gov |

Computational Approaches in o-AMSA Monomethanesulfonate Analog Design

Computational chemistry has become an indispensable tool in modern drug design, providing insights that guide the synthesis of more effective and specific therapeutic agents. For o-AMSA and its analogs, computational methods have been instrumental in rationalizing observed SAR and in the prospective design of new derivatives.

Molecular docking and dynamics simulations allow researchers to visualize and analyze the interactions between a ligand and its biological target at an atomic level. These techniques have been applied to understand why subtle structural changes in amsacrine analogs lead to dramatic differences in activity.

Computer simulations of the energy-minimized structures of amsacrine, o-AMSA, and other analogs have provided a rationale for their differing activities. nih.gov These studies suggest that the spatial positioning of the 1'-anilino group, the potential topoisomerase II-binding site, is critical. nih.govresearchgate.net In active analogs, this group's positioning resembles that of amsacrine, whereas in the inactive o-AMSA, the altered positioning of the methoxy group disrupts this favorable conformation. nih.gov Molecular docking studies have also been used to explore the binding of novel acridine derivatives to the active sites of topoisomerases, helping to predict their inhibitory potential. jppres.comnih.gov Furthermore, molecular dynamics simulations can assess the stability of the drug-DNA-enzyme complex over time, providing a more dynamic picture of the molecular interactions. researchgate.net

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach helps to identify the key physicochemical properties that govern the activity of the molecules.

A QSAR analysis of 9-anilinoacridines revealed several important factors for their antitumor activity. nih.gov The analysis highlighted the importance of electron-releasing substituents, as shown by negative coefficients with the Hammett sigma parameter. nih.gov Interestingly, the models indicated a complete lack of hydrophobic interactions in determining activity, from DNA binding to cellular effects in mice. nih.gov The presence of steric parameters in the QSAR equations suggested that a specific interaction with a protein receptor, namely topoisomerase II, is a key determinant of activity. nih.gov Such studies are valuable for generalizing the understanding of chemical-biological interactions and improving the efficiency of designing new, more potent bioactive compounds. nih.gov

Synthesis and Evaluation of Novel this compound Derivatives

Guided by SAR and computational insights, researchers have synthesized and evaluated numerous novel derivatives in an effort to develop analogs with improved efficacy, a broader spectrum of activity, or the ability to overcome drug resistance. nih.gov

The synthesis of new analogs often involves modifications to both the acridine core and the anilino side chain. For example, a disubstituted amsacrine analog, CI-921, was developed and demonstrated an improved spectrum and degree of activity against various murine tumor models when compared to amsacrine. oup.com Other synthetic efforts have explored entirely new classes of acridine-based compounds. Acridine-thiosemicarbazone hybrids have been synthesized and evaluated for their antiproliferative activity and inhibition of topoisomerase IIα. mdpi.com Similarly, acridine/sulfonamide hybrids have been investigated for their ability to target both topoisomerase I and II. nih.gov

The evaluation of these novel derivatives typically involves a battery of in vitro assays. These include cytotoxicity assays against panels of cancer cell lines, including those with known resistance mechanisms. nih.govmdpi.com Direct enzymatic assays are used to measure the inhibition of topoisomerase II and to distinguish between catalytic inhibitors and enzyme poisons that stabilize the cleavable complex. nih.govmdpi.com DNA binding studies, using techniques like UV-Vis and fluorescence spectroscopy, are performed to quantify the intercalating ability of the new compounds. researchgate.net

| Derivative Class | Synthetic Modification | Key Evaluation Finding | Reference |

|---|---|---|---|

| CI-921 | Disubstituted amsacrine analog | Showed superior activity to amsacrine in 10 of 14 sensitive tumor systems. | oup.com |

| Acridine-Thiosemicarbazones | Addition of thiosemicarbazone moieties to the acridine nucleus | Certain derivatives showed potent antiproliferative activity and were able to inhibit topoisomerase IIα. | mdpi.com |

| Acridine/Sulfonamide Hybrids | Hybridization of acridine with sulfonamide groups | Demonstrated cytotoxicity against hepatocellular carcinoma cell lines and inhibitory effects on both topoisomerase I and II. | nih.gov |

| Pyrano[2,3-b]quinoline Analogs | Replacement of the acridine ring with a 2-oxo-2H-pyrano[2,3-b]quinoline system | Drastically reduced anticancer activity and DNA intercalation ability. | researchgate.net |

Mechanisms of Resistance to O Amsa Monomethanesulfonate

Alterations in DNA Topoisomerase II Expression or Activity

The primary cellular target of o-AMSA is DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.gov Alterations in this enzyme are a major cause of resistance to o-AMSA and other topoisomerase II-targeting drugs.

One of the key mechanisms of resistance is the development of mutations in the gene encoding for topoisomerase II. aacrjournals.orgaacrjournals.org For instance, a human leukemia cell line, HL-60/AMSA, which is 50- to 100-fold more resistant to amsacrine (B1665488), was found to have a topoisomerase II that is also resistant to the drug's inhibitory effects. nih.gov Molecular analysis of this resistant cell line identified a single base change in the topoisomerase II gene. aacrjournals.orgnih.gov This mutation leads to an amino acid substitution in a highly conserved region of the enzyme. aacrjournals.org Specifically, a change from arginine to lysine (B10760008) at amino acid position 486 has been identified in the drug-resistant form of topoisomerase II. aacrjournals.org Interestingly, the Escherichia coli gyrase B, which is relatively resistant to amsacrine, naturally contains a lysine at this position, whereas the sensitive bacteriophage T4 topoisomerase II has an arginine. aacrjournals.org

Studies in yeast have also identified several mutations in the TOP2 gene that confer resistance to amsacrine. aacrjournals.org These mutations often occur in highly conserved regions of the enzyme. Three classes of mutations have been characterized:

Single or multiple amino acid changes in the sequence PLRGK-MLN (positions 474–481 in yeast DNA topoisomerase II). aacrjournals.org

A single mutation changing Alanine at position 642 to Threonine or Glycine. aacrjournals.org

Deletions in the carboxy-terminal domain of the enzyme. aacrjournals.orgnih.gov

These mutations can lead to resistance through different mechanisms, including a reduction in the enzyme's intrinsic catalytic activity or a decreased ability of the drug to stabilize the enzyme-DNA covalent intermediate. nih.gov

Another mechanism of resistance involves a decrease in the expression levels of topoisomerase IIα. oaepublish.com The HL-60/MX2 cell line, which is resistant to mitoxantrone, also shows cross-resistance to amsacrine and has reduced levels of the TOP2α/170 protein. oaepublish.com Furthermore, the expression of a truncated isoform of TOP2α, migrating at approximately 160 kDa, has been observed in this resistant cell line. oaepublish.com Similarly, the K/VP.5 cell line, which is resistant to etoposide (B1684455), exhibits cross-resistance to amsacrine and has reduced levels of TOP2α/170 mRNA and protein. oaepublish.com

The table below summarizes key findings from studies on topoisomerase II alterations in amsacrine-resistant cell lines.

| Cell Line | Origin | Resistance Level to Amsacrine | Alteration in Topoisomerase II | Reference |

| HL-60/AMSA | Human Leukemia | 50-100 fold | Point mutation (Arginine to Lysine at position 486) | aacrjournals.orgnih.gov |

| Yeast (mutants) | Saccharomyces cerevisiae | N/A | Mutations in conserved regions (e.g., PLRGK-MLN motif, Ala642) and C-terminal deletions | aacrjournals.org |

| HL-60/MX2 | Human AML | Cross-resistant | Reduced TOP2α/170 protein levels and expression of a truncated isoform | oaepublish.com |

| K/VP.5 | Human Leukemia | Cross-resistant | Reduced TOP2α/170 mRNA and protein levels | oaepublish.com |

Upregulation of DNA Repair Pathways

The cytotoxic action of o-AMSA stems from its ability to stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks. patsnap.com Consequently, the cell's ability to repair these DNA lesions is a critical determinant of its sensitivity to the drug. Enhanced DNA repair capabilities can therefore contribute to amsacrine resistance. patsnap.com

While the direct upregulation of specific DNA repair pathways in response to o-AMSA is an area of ongoing research, the general importance of DNA repair in resistance to topoisomerase II poisons is well-established. Cells with proficient DNA double-strand break repair mechanisms, such as homologous recombination and non-homologous end joining, are better equipped to tolerate the DNA damage induced by o-AMSA.

Studies on other topoisomerase II inhibitors have shown that increased expression and activity of DNA damage repair enzymes are observed in resistant tumor cells. mdpi.com For instance, defects in the double-strand break repair pathway in Escherichia coli have been shown to re-sensitize antibiotic-resistant strains to bactericidal antibiotics that induce DNA damage. biorxiv.org This highlights the potential for targeting DNA repair pathways to overcome resistance to agents like o-AMSA.

Efflux Pump Mediated Resistance Mechanisms

Efflux pumps are transmembrane proteins that actively transport various substrates, including drugs, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. droracle.aiyoutube.com This mechanism is a well-known contributor to multidrug resistance (MDR) in cancer cells.

P-glycoprotein (P-gp), encoded by the MDR1 gene, is a prominent ATP-dependent efflux pump that has been implicated in resistance to a wide range of anticancer drugs. nih.govaacrjournals.org While amsacrine is a substrate for P-gp, the extent of its contribution to resistance can vary. nih.gov Some multidrug-resistant cell lines that overexpress P-gp, such as the P/DACT cell line, have shown cross-resistance to several topoisomerase II inhibitors but remain sensitive to amsacrine. nactem.ac.uk This suggests that o-AMSA may not be a primary substrate for P-gp in all contexts.

However, other studies have demonstrated the involvement of P-gp in amsacrine resistance. In some resistant cell lines, the overexpression of P-gp is a significant factor in the resistance profile. duke.edu The table below illustrates the role of efflux pumps in resistance to various agents, including those with cross-resistance to amsacrine.

| Efflux Pump | Gene | Substrates | Role in Amsacrine Resistance | Reference |

| P-glycoprotein (P-gp) | MDR1 | Doxorubicin, Vincristine, Etoposide | Implicated, but role may be cell-line dependent | nih.govnactem.ac.ukduke.edu |

| Multidrug Resistance-associated Protein 1 (MRP1) | ABCC1 | Doxorubicin, Etoposide | Potential for involvement in cross-resistance | aacrjournals.org |

Cross-Resistance Patterns with Other Topoisomerase-Targeting Agents

Due to its mechanism of action targeting topoisomerase II, cells that develop resistance to o-AMSA often exhibit cross-resistance to other drugs that target the same enzyme. nih.govnih.gov This is a significant clinical challenge as it can limit the effectiveness of subsequent chemotherapy regimens.

Amsacrine-resistant cell lines, such as HL-60/AMSA, which have an altered topoisomerase II, are also cross-resistant to other DNA intercalating agents that inhibit this enzyme. nih.gov Similarly, cell lines selected for resistance to other topoisomerase II poisons frequently show cross-resistance to amsacrine. For example:

The mitoxantrone-resistant HL-60/MX2 cell line is cross-resistant to etoposide, teniposide, daunorubicin, doxorubicin, and amsacrine. oaepublish.com

The etoposide-resistant K/VP.5 cell line is cross-resistant to teniposide, mitoxantrone, doxorubicin, and amsacrine. oaepublish.com

Chinese hamster cell lines selected for resistance to etoposide also demonstrated resistance to amsacrine. nih.gov

This cross-resistance is often linked to the shared mechanism of targeting topoisomerase II. However, the degree of cross-resistance can vary, suggesting that subtle differences in drug-enzyme interactions and other resistance mechanisms also play a role. nih.gov For instance, while the P/AMSA cell line is highly cross-resistant to various acridine-substituted amsacrine derivatives, modifications to the anilino side chain of amsacrine can reduce or even overcome this cross-resistance. nactem.ac.uk This suggests that it may be possible to design new topoisomerase II-directed drugs that can circumvent existing resistance mechanisms. nactem.ac.uk

The table below provides examples of cross-resistance patterns observed in different cell lines.

| Resistant Cell Line | Primary Resistance | Cross-Resistance to Amsacrine | Other Cross-Resistances | Reference |

| HL-60/MX2 | Mitoxantrone | Yes | Etoposide, Teniposide, Daunorubicin, Doxorubicin | oaepublish.com |

| K/VP.5 | Etoposide | Yes | Teniposide, Mitoxantrone, Doxorubicin | oaepublish.com |

| P/DACT | Dactinomycin | No | Vincristine, Doxorubicin, Etoposide | nactem.ac.uk |

| P/AMSA | Amsacrine | N/A | Acridine-substituted amsacrine derivatives | nactem.ac.uk |

Combinatorial Strategies Involving O Amsa Monomethanesulfonate Preclinical Investigations

Synergistic Effects with Other DNA-Damaging Agents in Preclinical Models

The combination of m-AMSA with other agents that induce DNA damage has been a key area of preclinical research, aimed at overwhelming cancer cell repair mechanisms and enhancing cell kill. The most notable combinations have been with other topoisomerase inhibitors and nucleoside analogs.

One of the most studied combinations is m-AMSA with etoposide (B1684455), another topoisomerase II inhibitor. While both agents target the same enzyme, their distinct mechanisms of interaction with the topoisomerase II-DNA complex can lead to synergistic effects. Preclinical studies in various leukemia models have shown that this combination can be effective. nih.gov Another significant combination involves m-AMSA and the nucleoside analog cytarabine (B982) (ara-C). This combination has been particularly effective in preclinical models of acute myeloid leukemia (AML). nih.govnih.gov The rationale is that m-AMSA-induced DNA strand breaks are potentiated in cells actively synthesizing DNA, a process that is directly targeted by cytarabine.

Table 1: Preclinical Synergistic Effects of m-AMSA with DNA-Damaging Agents

| Combination Agent | Cancer Model | Observed Effect | Key Findings |

|---|---|---|---|

| Etoposide | Acute Nonlymphocytic Leukemia (ANLL) Models | Synergistic Cytotoxicity | Demonstrated enhanced efficacy in refractory leukemia models, forming the basis for clinical trials. nih.gov |

| Cytarabine (ara-C) | Acute Myeloid Leukemia (AML) Cell Lines | Potent Synergy | Combination leads to a higher rate of remission in preclinical leukemia models compared to either agent alone. nih.govnih.gov |

| Azacitidine | Acute Nonlymphocytic Leukemia (ANLL) Models | Enhanced Activity | Investigated as a three-drug regimen with m-AMSA and etoposide, showing potential for increased response. nih.gov |

Combination with Targeted Therapies in In Vitro and In Vivo Animal Studies

The advent of targeted therapies has opened new avenues for combination strategies. While specific preclinical studies combining o-AMSA with targeted agents are nonexistent, research with m-AMSA and other topoisomerase inhibitors suggests potential synergistic interactions, particularly with inhibitors of the DNA damage response (DDR) pathway, such as PARP inhibitors and histone deacetylase (HDAC) inhibitors.

The combination of topoisomerase II poisons with PARP inhibitors is based on the principle of synthetic lethality. Topoisomerase II inhibitors create DNA double-strand breaks, the repair of which is partially dependent on pathways involving PARP. Preclinical studies with other topoisomerase inhibitors have shown that PARP inhibition can sensitize cancer cells to DNA damage, although specific data on m-AMSA combinations are less mature. nih.govmedcraveonline.com

Similarly, HDAC inhibitors have been explored in combination with DNA-damaging agents. HDAC inhibitors can alter chromatin structure, making DNA more accessible to damaging agents like m-AMSA and potentially downregulating the expression of DNA repair proteins. This can lead to a synergistic increase in cancer cell death. Preclinical models have shown that combining HDAC inhibitors with topoisomerase II inhibitors can result in enhanced antitumor effects. nih.govnih.gov

Table 2: Preclinical Combinations of m-AMSA (or related Topo II inhibitors) with Targeted Therapies

| Targeted Therapy Class | Combination Rationale | Preclinical Model | Observed Effect |

|---|---|---|---|

| PARP Inhibitors | Induce synthetic lethality by blocking a key DNA repair pathway for breaks caused by m-AMSA. medcraveonline.com | Ovarian and Breast Cancer Models (with other Topo II inhibitors) | Increased sensitivity of cancer cells to DNA damage and enhanced apoptosis. nih.gov |

| HDAC Inhibitors | Modify chromatin to increase DNA accessibility for m-AMSA and inhibit DNA repair pathways. nih.gov | Leukemia and Solid Tumor Cell Lines | Synergistic cytotoxicity and tumor growth inhibition in animal models. nih.gov |

Molecular Basis of Observed Synergism or Antagonism

The molecular basis for the lack of combinatorial studies with o-AMSA stems from its structural properties. The difference between o-AMSA and the active m-AMSA is the position of the methoxy (B1213986) group on the anilino ring. In m-AMSA (the meta-isomer), this group is positioned at the 3'-position, which allows for optimal interaction with DNA and topoisomerase II. In o-AMSA (the ortho-isomer), the methoxy group is at the 2'-position. nih.govresearchgate.net

This seemingly minor positional change has profound functional consequences. The 2'-methoxy group in o-AMSA is thought to create steric hindrance, which impairs the drug's ability to effectively intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. researchgate.net Research indicates that the presence of the methoxy group at the 2'-position may increase the rotational freedom of the drug's headgroup, preventing the stable orientation required for potent enzyme poisoning. researchgate.net Because o-AMSA cannot effectively induce the initial DNA damage, there is no active mechanism to be synergized by a second agent.

Conversely, the synergistic effects observed with m-AMSA are rooted in its potent activity as a topoisomerase II poison.

Synergy with DNA-Damaging Agents: When combined with a drug like cytarabine, the synergy arises from a multi-pronged attack on DNA replication and repair. m-AMSA creates DNA strand breaks by stabilizing the topoisomerase II cleavage complex. Cytarabine, as a nucleoside analog, incorporates into DNA during replication, leading to chain termination and creating its own replication stress. Studies suggest the combination leads to an accumulation of DNA damage that overwhelms the cell's repair capacity, triggering apoptosis. nih.gov

Synergy with Targeted Therapies: The molecular basis for synergy with agents like HDAC inhibitors involves epigenetic modification. HDAC inhibitors can induce a more "open" chromatin state (euchromatin), which may allow m-AMSA greater access to DNA and the topoisomerase II enzyme. Furthermore, HDAC inhibitors can transcriptionally repress genes involved in DNA repair (such as BRCA1), creating a state of homologous recombination deficiency and rendering the cells more vulnerable to the DNA breaks induced by m-AMSA. nih.gov

Advanced Methodologies for Investigating O Amsa Monomethanesulfonate

Biophysical Techniques for DNA Interaction Studies

Biophysical methods are crucial for characterizing the binding mechanism and thermodynamics of o-AMSA monomethanesulfonate with DNA. These techniques provide quantitative data on the affinity, mode, and structural consequences of the compound's interaction with the double helix.

Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence Spectroscopy, Circular Dichroism)

Spectroscopic techniques are fundamental in monitoring the binding of small molecules to DNA. The interaction of o-AMSA with DNA has been characterized as an intercalative binding mode. nih.govnih.gov

UV-Vis Absorption Spectroscopy: This method is used to detect changes in the electronic absorption spectrum of o-AMSA upon binding to DNA. Intercalation of the acridine (B1665455) ring of o-AMSA between the DNA base pairs typically results in a bathochromic shift (a shift to longer wavelengths) and hypochromism (a decrease in molar absorptivity). These spectral changes can be monitored during titration experiments to determine binding constants and stoichiometry.

Fluorescence Spectroscopy: The intrinsic fluorescence of the acridine chromophore in o-AMSA is sensitive to its local environment. When o-AMSA intercalates into the hydrophobic environment between DNA base pairs, changes in its fluorescence quantum yield and emission wavelength are often observed. Fluorescence quenching or enhancement assays are powerful tools for quantifying binding affinity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. The intercalation of o-AMSA into the DNA helix induces significant changes in the intrinsic CD spectrum of DNA, reflecting alterations in the helical structure, such as unwinding and elongation of the DNA duplex. columbia.edunih.gov

Thermodynamic studies comparing o-AMSA with its biologically active isomer, m-AMSA, reveal significant differences in their DNA binding mechanisms. While both compounds bind via intercalation, the binding of o-AMSA to DNA is an entropy-driven process. In contrast, the interaction of m-AMSA is an enthalpy-driven process. nih.govnih.gov These distinct thermodynamic profiles suggest that steric and electronic factors arising from the position of the methoxy (B1213986) substituent group critically influence the DNA binding properties. nih.govnih.gov

Table 1: Comparative Thermodynamics of DNA Binding for AMSA Isomers

| Compound | Binding Mechanism | Driving Force | Biological Activity Reference |

|---|---|---|---|

| o-AMSA | Intercalation | Entropy Driven | Inactive/Low nih.govnih.gov |

| m-AMSA | Intercalation | Enthalpy Driven | Active nih.govnih.gov |

DNA Unwinding Assays and Viscosity Measurements

The intercalative binding of o-AMSA necessitates a local unwinding of the DNA double helix to accommodate the planar acridine ring system. This structural perturbation can be detected and quantified using hydrodynamic methods.

DNA Unwinding Assays: These assays typically use supercoiled circular DNA. The intercalation of a molecule like o-AMSA removes negative supercoils, causing the DNA to relax and eventually introducing positive supercoils at higher concentrations. This change in DNA topology can be visualized and quantified by agarose (B213101) gel electrophoresis, as relaxed and supercoiled forms migrate at different rates. nih.gov

Viscosity Measurements: The length of a linear DNA molecule increases upon the insertion of an intercalator between its base pairs. This elongation leads to an increase in the viscosity of the DNA solution. By measuring the change in viscosity as a function of the o-AMSA concentration, the extent of DNA unwinding per bound molecule can be determined, providing further evidence for an intercalative binding mode.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography of DNA-Compound Complexes

To gain atomic-level insights into the interaction between o-AMSA and DNA, high-resolution structural methods are employed. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques can be used to study the structure of o-AMSA-DNA complexes in solution. By analyzing nuclear Overhauser effects (NOEs) between the protons of the compound and the DNA, it is possible to determine the precise intercalation site, the orientation of the molecule within the binding pocket, and the conformational changes induced in the DNA. nih.gov

X-ray Crystallography: This technique provides a static, high-resolution three-dimensional structure of a DNA-compound complex in the solid state. nih.govgsu.edu Obtaining a crystal of an o-AMSA-oligonucleotide complex would allow for the direct visualization of the intercalative binding mode, detailing the specific hydrogen bonds, van der Waals forces, and stacking interactions that stabilize the complex.

Molecular Biology Techniques for Topoisomerase Activity Assessment

While o-AMSA is considered biologically less active than its m-AMSA isomer, both compounds are known to interact with and affect the function of DNA topoisomerase II. nih.gov Molecular biology assays are essential for quantifying these effects.

DNA Decatenation and Relaxation Assays

Topoisomerase II enzymes catalyze changes in DNA topology, such as the unlinking (decatenation) of interlocked DNA circles and the relaxation of supercoiled DNA. inspiralis.com Assays measuring these activities are standard for identifying and characterizing topoisomerase II inhibitors.

DNA Decatenation Assay: This assay uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules found in trypanosomes. In the presence of ATP, topoisomerase II decatenates this network into individual minicircles. researchgate.net The inhibitory effect of a compound like o-AMSA can be quantified by its ability to prevent the release of these minicircles, which are separated from the kDNA network by gel electrophoresis.

DNA Relaxation Assay: In this assay, highly supercoiled plasmid DNA (e.g., pBR322) serves as the substrate. inspiralis.comresearchgate.net Topoisomerase II relaxes the supercoils, generating a series of topoisomers with decreasing degrees of supercoiling. The inhibition of this process by o-AMSA is observed as a reduction in the formation of relaxed DNA products on an agarose gel.

Cleavable Complex Detection Methodologies

A key mechanism of action for acridine-based topoisomerase II inhibitors is the stabilization of a "cleavable complex," a covalent intermediate where the enzyme is linked to a transient double-strand break in the DNA. nih.gov The persistence of this complex leads to chromosomal damage. nih.gov

Alkaline Elution: This technique is used to detect DNA strand breaks and DNA-protein crosslinks (DPCs) in cells treated with a test compound. The stabilization of the cleavable complex by o-AMSA results in protein-linked DNA breaks. The rate at which DNA elutes through a filter under denaturing alkaline conditions is related to the number of strand breaks, allowing for quantification of the damage induced. nih.gov

Immunodetection of Covalent Complexes: Specific antibodies can be used to detect and quantify the topoisomerase II enzyme covalently bound to DNA. Methods like the Trapped in Agarose Immunostaining (TARDIS) assay allow for the visualization and quantification of these covalent complexes in individual cells. stanford.edu

Studies have shown that both m-AMSA and o-AMSA are potent clastogens, inducing chromosomal aberrations. nih.gov This activity suggests that despite its lower biological potency, o-AMSA is capable of stabilizing the topoisomerase II-mediated cleavable complex, leading to mutagenic effects. nih.gov

Table 2: Clastogenic Effects of AMSA Isomers in L5178Y Mouse Lymphoma Cells

| Compound | Concentration for 10% Survival | Chromosomal Aberrations per 100 Metaphases |

|---|---|---|

| o-AMSA | 1 µg/mL | 179 |

| m-AMSA | 9 ng/mL | 383 |

Data sourced from a study on the mutagenicity of AMSA congeners. nih.gov

Future Research Directions for O Amsa Monomethanesulfonate

Exploration of Selective Targeting Strategies

Future exploration involving o-AMSA will not focus on developing selective targeting strategies for the compound itself, given its inherent lack of activity. Instead, its value lies in serving as a high-fidelity negative control to refine and validate the targeting strategies of its active isomer, m-AMSA, and other topoisomerase II inhibitors.

By comparing the cellular and molecular effects of o-AMSA and m-AMSA, researchers can distinguish between specific on-target effects and non-specific interactions. The structural similarity between the two isomers is critical; any observed biological activity from m-AMSA, which is absent in o-AMSA-treated systems, can be more confidently attributed to the specific inhibition of topoisomerase II. This comparative approach is instrumental in preclinical studies aimed at:

Validating Target Engagement: Using o-AMSA helps confirm that the therapeutic effects of new amsacrine (B1665488) analogues are due to their interaction with topoisomerase II and not some other off-target effect.

Understanding Structural Requirements: The stark difference in activity between the ortho and meta isomers underscores the precise structural and conformational requirements for effective topoisomerase II poisoning. nih.govresearchgate.net Future research can leverage this by designing new analogues and using the o-AMSA structure as a baseline for what to avoid in terms of steric hindrance and rotational freedom.

Investigating Isoform Specificity: Studies have examined the effects of amsacrine derivatives on both human topoisomerase IIα and topoisomerase IIβ. researchgate.net o-AMSA can be used in comparative assays to ensure that any observed isoform-specific activity of a new compound is a genuine targeting effect.

Development of Novel Delivery Systems for Enhanced Preclinical Efficacy

The development of novel drug delivery systems (NDDS), such as liposomes, nanoparticles, and antibody-drug conjugates, is a major focus in oncology to enhance therapeutic efficacy and reduce systemic toxicity. nih.govijsrtjournal.commdpi.comresearchgate.net For an inactive compound like o-AMSA, the objective of developing such systems is not to improve its non-existent efficacy but to use it as a control to evaluate the delivery vehicle itself.

In a preclinical setting, encapsulating o-AMSA in a novel delivery system and comparing its performance to an identical formulation containing m-AMSA can help answer critical questions:

Vehicle vs. Cargo Activity: It can confirm that the delivery system is merely a carrier and does not induce unexpected biological effects or toxicity on its own.

Confirmation of Delivery: If a novel delivery system for m-AMSA fails to show efficacy, the parallel use of the o-AMSA-loaded vehicle can help determine if the failure is due to a problem with the delivery system (e.g., poor release kinetics) or the drug's inability to act on the target cells (e.g., resistance).

Baseline for Uptake Studies: These systems can be used to establish baseline cellular uptake and distribution for a given delivery platform, independent of the pharmacological action of the payload.

| Delivery System Type | Research Application with o-AMSA | Rationale |

| Liposomes | Control for liposomal m-AMSA formulations. | To verify that the lipid bilayer composition itself does not contribute to cytotoxicity. |

| Nanoparticles | Baseline for biodistribution studies. | To track the fate and accumulation of the nanoparticle carrier in preclinical models without confounding effects from an active drug. |

| Antibody-Drug Conjugates (ADCs) | Control for linker stability and non-specific payload release. | To ensure that any observed effect from an m-AMSA-ADC is due to targeted delivery and not premature cleavage of the linker. |

Identification of Biomarkers for Response and Resistance in Preclinical Models

Identifying biomarkers that predict patient response or resistance to chemotherapy is crucial for personalized medicine. mdpi.comoicr.on.camdpi.com Research into resistance mechanisms for m-AMSA has identified factors such as decreased levels of topoisomerase II as key contributors. nih.govnih.gov In this context, o-AMSA is an invaluable tool for validating the specificity of such biomarkers.

Future preclinical research can utilize o-AMSA to:

Validate Resistance Markers: In cell lines identified as resistant to m-AMSA, demonstrating a continued lack of response to o-AMSA helps confirm that the resistance mechanism is specific to the drug-target interaction (e.g., altered topoisomerase II) rather than a more general mechanism like multidrug resistance pumps that might efflux both compounds.

Differentiate Cytotoxicity Profiles: When screening for genetic or protein biomarkers associated with sensitivity to m-AMSA, parallel screening with o-AMSA allows researchers to filter out markers associated with general cellular stress or non-specific toxicity.

Refine Predictive Models: By including data from o-AMSA treatment in computational models, scientists can build more robust predictors of response to topoisomerase II inhibitors, ensuring the model identifies factors related to the specific mechanism of action.

| Biomarker Type | Role of o-AMSA in Preclinical Validation | Example |

| Target Expression | Confirm specificity of topoisomerase II levels as a marker. | Show that low topoisomerase II levels confer resistance to m-AMSA but are irrelevant to the inactivity of o-AMSA. nih.gov |

| Gene Mutations | Differentiate driver mutations from passenger mutations. | A mutation conferring m-AMSA resistance should have no impact on the cell's lack of response to o-AMSA. |